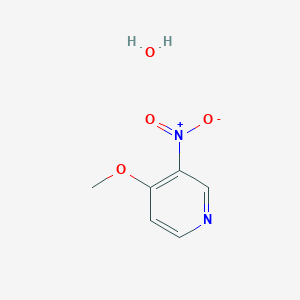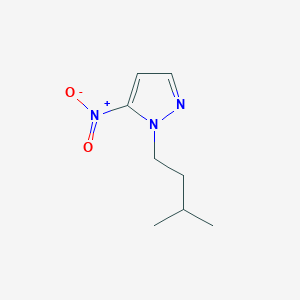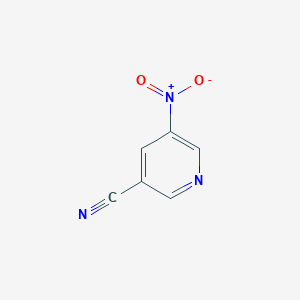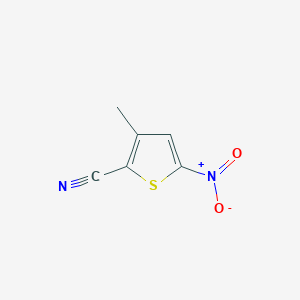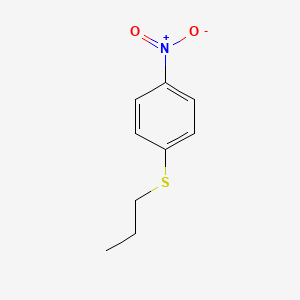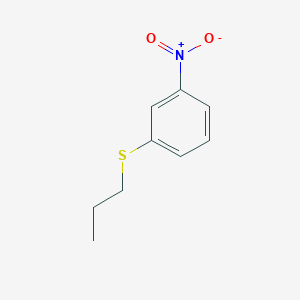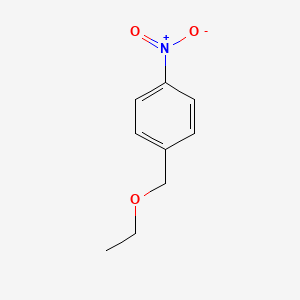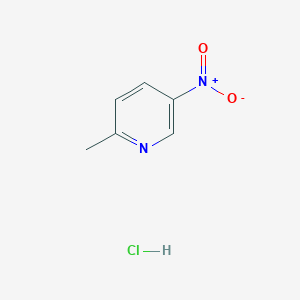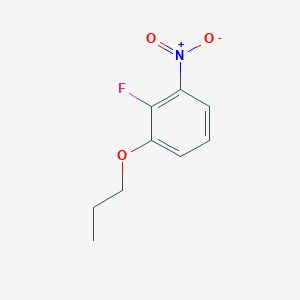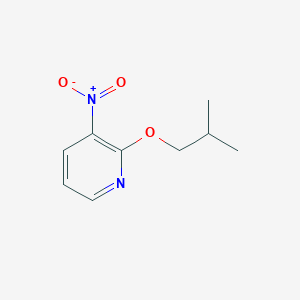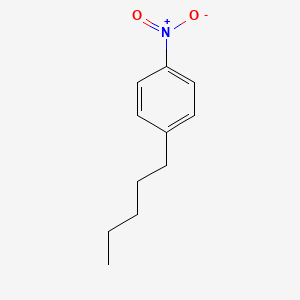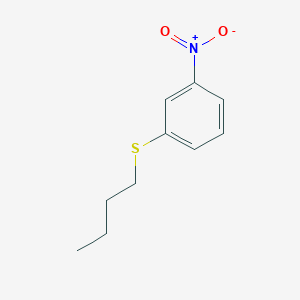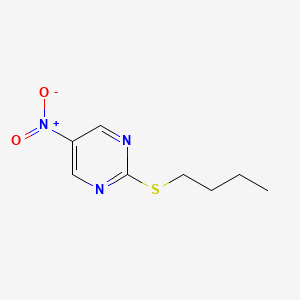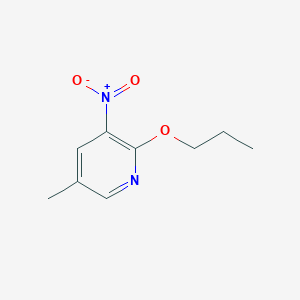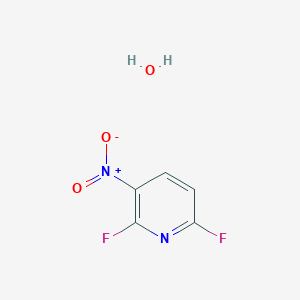
2,6-Difluoro-3-nitropyridine hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-nitropyridine hydrate is an organic compound with the molecular formula C5H2F2N2O2·H2O It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a nitro group is substituted at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine, which is further fluorinated to obtain 2,6-Difluoro-3-nitropyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 2,6-Difluoro-3-nitropyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of 2,6-difluoro-3-aminopyridine.
Reduction: Formation of 2,6-difluoro-3-aminopyridine.
Oxidation: Formation of various nitrogen oxides.
科学研究应用
2,6-Difluoro-3-nitropyridine hydrate has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Difluoro-3-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it less reactive than its non-fluorinated counterparts. This property is exploited in various chemical reactions to achieve selective transformations. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
相似化合物的比较
2,6-Difluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which further alters its chemical properties.
Uniqueness: 2,6-Difluoro-3-nitropyridine hydrate is unique due to the combination of fluorine and nitro substituents, which impart distinct electronic and steric properties.
属性
IUPAC Name |
2,6-difluoro-3-nitropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLKMKSDMBFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
